molecular formula C18H13NO B14166687 10-Phenylphenoxazine CAS No. 37832-25-0

10-Phenylphenoxazine

Cat. No.: B14166687
CAS No.: 37832-25-0
M. Wt: 259.3 g/mol
InChI Key: LAVLDGSVWFEKJG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 10-Phenylphenoxazine typically involves the reaction of phenoxazine with phenyl groups under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. The reaction conditions often involve the use of solvents like dimethylformamide and bases such as potassium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

10-Phenylphenoxazine undergoes various types of chemical reactions, including:

Common conditions for these reactions include room temperature and the presence of catalysts or specific solvents. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 10-Phenylphenoxazine involves its ability to act as a photoredox catalyst. It facilitates the reduction of carbon-halogen bonds by trapping carbon-centered radical intermediates with a mild hydrogen atom donor . This process involves the transfer of electrons and the formation of reactive intermediates that drive the desired chemical transformations.

Comparison with Similar Compounds

Properties

IUPAC Name

10-phenylphenoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVLDGSVWFEKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315164
Record name 10-Phenylphenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37832-25-0
Record name 10-Phenylphenoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37832-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Phenylphenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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